![molecular formula C8H10N4O4 B14016222 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea is a chemical compound that belongs to the nitrofuran class of antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. The unique structure of this compound, which includes a nitrofuran ring and a urea moiety, contributes to its potent biological activity.
Méthodes De Préparation
The synthesis of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea typically involves the reaction of ethyl isocyanate with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the disruption of essential cellular processes and ultimately bacterial cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea can be compared with other nitrofuran antibiotics, such as:
Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one moiety and is used in veterinary medicine.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety and is used to treat bacterial and protozoal infections.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione moiety and is used to treat urinary tract infections
Propriétés
Formule moléculaire |
C8H10N4O4 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5- |
Clé InChI |
JGPNCLKRECLYTO-YHYXMXQVSA-N |
SMILES isomérique |
CCN(C(=O)N)/N=C\C1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


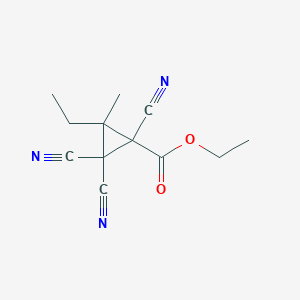
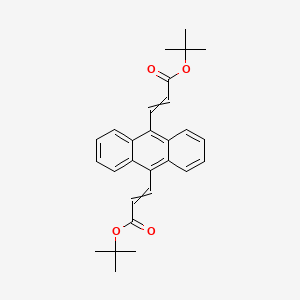
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
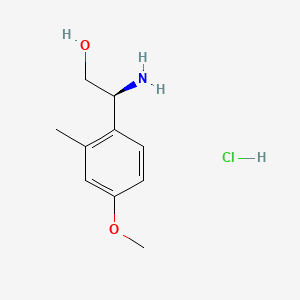
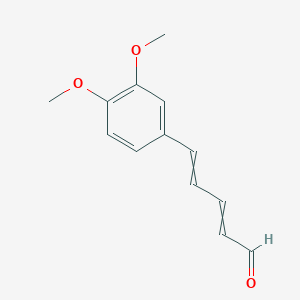

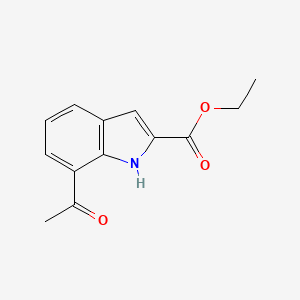

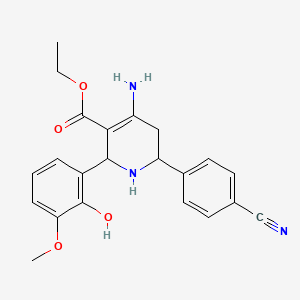
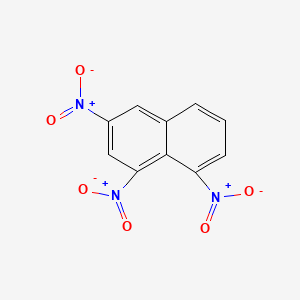
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
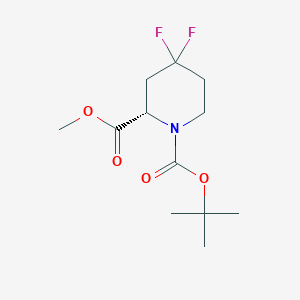
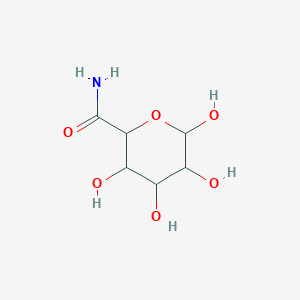
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
